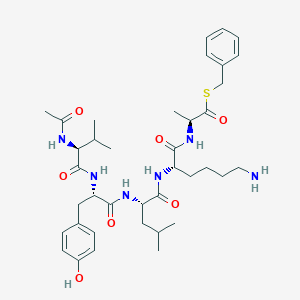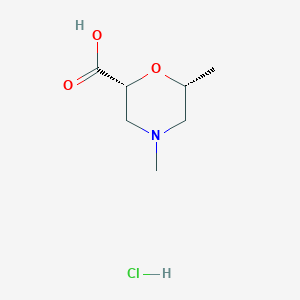
(2R,6R)-4,6-二甲基吗啉-2-羧酸盐酸盐
描述
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗抑郁研究
该化合物因其潜在的抗抑郁作用而被研究,特别是作为氯胺酮的代谢产物。 研究表明它对神经回路具有影响,可以改善认知功能,并与持续的抗抑郁样作用有关 .
神经药理学
它增强了海马体中 AMPA 受体介导的兴奋性突触后电位,这对学习和记忆过程具有重要意义 .
神经化学效应
作用机制
Target of Action
The primary target of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride, also known as (2R,6R)-hydroxynorketamine (HNK), is the AMPA receptor . This compound enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices .
Mode of Action
(2R,6R)-HNK interacts with its target, the AMPA receptor, by enhancing its activity . It also decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells . Furthermore, it upregulates KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons both in vitro and in vivo .
Biochemical Pathways
The compound’s interaction with AMPA receptors and its effect on D-serine concentrations suggest that it influences glutamatergic neurotransmission . This is further supported by its ability to upregulate KCNQ2 channels, which are crucial for neuronal excitability . The compound’s effects on these biochemical pathways can lead to changes in neural circuits that underlie distinct cognitive domains .
Result of Action
The compound’s action results in potentiation of hippocampal activity and other metaplastic processes that enhance the efficacy of synaptic transmission . This can lead to improvements in cognitive function . . For instance, daily administration of (2R,6R)-HNK has been found to impair implicit memory in the passive-avoidance task, whereas thrice-weekly (2R,6R)-HNK tended to improve it .
Action Environment
The environment can influence the action, efficacy, and stability of (2R,6R)-HNK. For example, the frequency of administration can modulate the compound’s effects on cognitive function . .
生化分析
Biochemical Properties
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with AMPA receptors, enhancing receptor-mediated excitatory post-synaptic potentials . Additionally, it decreases intracellular D-serine concentrations, a co-agonist of NMDA receptors . These interactions suggest that (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride may modulate synaptic transmission and plasticity.
Cellular Effects
The effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to upregulate KCNQ2 channels in mouse ventral hippocampal glutamatergic neurons . This upregulation can affect neuronal excitability and synaptic plasticity, potentially impacting learning and memory processes.
Molecular Mechanism
At the molecular level, (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. It enhances AMPA receptor-mediated excitatory post-synaptic potentials by binding to the receptor and modulating its activity . Additionally, it decreases intracellular D-serine concentrations, which can influence NMDA receptor function . These molecular interactions highlight the compound’s potential role in modulating synaptic transmission and plasticity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride remains stable under specific conditions, allowing for sustained modulation of synaptic transmission and plasticity
Dosage Effects in Animal Models
The effects of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to enhance synaptic transmission and plasticity without causing significant adverse effects . At higher doses, it may lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Understanding the threshold effects and potential toxicity is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its activity and metabolism. For instance, it has been shown to influence the levels of intracellular D-serine, a key metabolite in NMDA receptor function . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s potential role in modulating cellular metabolism.
Transport and Distribution
The transport and distribution of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in experimental and therapeutic applications.
Subcellular Localization
The subcellular localization of (2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid hydrochloride plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, modulating synaptic transmission and plasticity.
属性
IUPAC Name |
(2R,6R)-4,6-dimethylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8(2)4-6(11-5)7(9)10;/h5-6H,3-4H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXWFXGKGCCDM-KGZKBUQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-1-(3-fluorophenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383563.png)
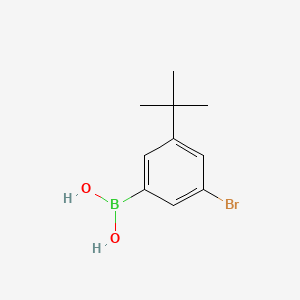

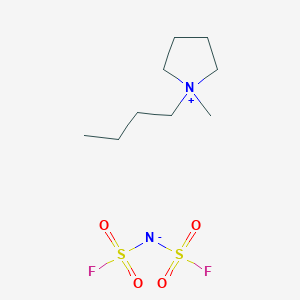


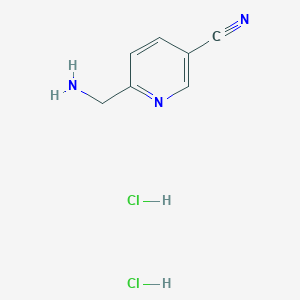
![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1383573.png)
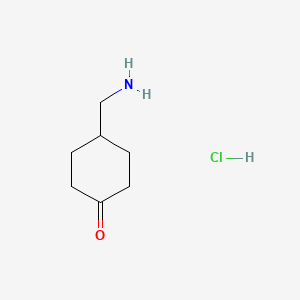

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylate](/img/structure/B1383579.png)

![(R)-3-amino-N-((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B1383584.png)
